molecular formula C7H10N2O3 B14643924 2-(2-Amino-1-oxobutyl)-5(2H)-isoxazolone CAS No. 53783-80-5

2-(2-Amino-1-oxobutyl)-5(2H)-isoxazolone

Cat. No.: B14643924
CAS No.: 53783-80-5
M. Wt: 170.17 g/mol
InChI Key: POQBCXNEPIJAOJ-UHFFFAOYSA-N
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Description

2-(2-Amino-1-oxobutyl)-5(2H)-isoxazolone is a chemical compound with a unique structure that includes an isoxazolone ring and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1-oxobutyl)-5(2H)-isoxazolone typically involves the reaction of an appropriate amino acid derivative with an isoxazolone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Specific catalysts or reagents may also be used to enhance the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1-oxobutyl)-5(2H)-isoxazolone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction could produce amino alcohols or other reduced forms.

Scientific Research Applications

2-(2-Amino-1-oxobutyl)-5(2H)-isoxazolone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Amino-1-oxobutyl)-5(2H)-isoxazolone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-1-oxobutyl)-4(2H)-isoxazolone
  • 2-(2-Amino-1-oxobutyl)-3(2H)-isoxazolone

Uniqueness

2-(2-Amino-1-oxobutyl)-5(2H)-isoxazolone is unique due to its specific isoxazolone ring position and the presence of an amino acid derivative. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

53783-80-5

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2-(2-aminobutanoyl)-1,2-oxazol-5-one

InChI

InChI=1S/C7H10N2O3/c1-2-5(8)7(11)9-4-3-6(10)12-9/h3-5H,2,8H2,1H3

InChI Key

POQBCXNEPIJAOJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1C=CC(=O)O1)N

Origin of Product

United States

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